molecular formula C13H10F3NO3S B1445004 Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate CAS No. 886366-51-4

Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate

Cat. No. B1445004
M. Wt: 317.29 g/mol
InChI Key: OGTLRQVDRSIQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate is a compound with the molecular formula C13H10F3NO3S. It is a white crystalline substance. Thiazoles, which this compound is a derivative of, are important heterocyclic compounds exhibiting a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The trifluoromethoxy group is attached to the phenyl ring, which is further connected to the thiazole ring .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate has been used as a precursor for synthesizing ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs via Michael-like addition of secondary amines. These reactions involve solvent removal and acid/base extraction for product isolation (Boy & Guernon, 2005).

  • The synthesis of novel thiazole compounds containing an ether structure has been explored. An intermediate, ethyl-2-(4'-hydroxyphenyl)-4-(trifluoromethyl)thiazole-5-carboxylate, is prepared by cyclization reactions, leading to compounds with fungicidal activities (Qiu Li-ga, 2015).

Antimicrobial and Antiviral Activities

  • Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates synthesized from thiosemicarbazones have shown promising antimicrobial and antioxidant properties. Some compounds demonstrated high antioxidant activities, and molecular docking methods predicted potential antiviral targets, including for SARS-CoV-2 (COVID-19) (Haroon et al., 2021).

  • A series of thiazole compounds synthesized from ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate displayed anticancer activity against breast cancer cells MCF7. The compounds were synthesized by alkylation followed by reactions with various cyclizing reagents, highlighting their potential in antiproliferative applications (Sonar et al., 2020).

Novel Compound Synthesis and Structural Studies

  • The compound ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate was synthesized by amination methods. It was characterized using various spectroscopic techniques, illustrating its potential for diverse applications (Idhayadhulla et al., 2010).

  • Synthesis of two novel thiazole derivatives, including ethyl 5-((4-fluorophenyl)carbamoyl)-thiazole-4-carboxylate, was achieved. These compounds were analyzed for their potential inhibitory activity and drug-likeness, demonstrating potential applications in medicinal chemistry (Nagarajappa et al., 2022).

properties

IUPAC Name

ethyl 4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3S/c1-2-19-12(18)11-17-10(7-21-11)8-3-5-9(6-4-8)20-13(14,15)16/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTLRQVDRSIQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate

Synthesis routes and methods

Procedure details

A solution of 2-bromo-1-(4-(trifluoromethoxy)phenyl)ethanone (20.0 g, 71 mmol) and ethyl 2-amino-2-thioxoacetate (9.466 g, 71 mmol) in absolute EtOH (200 mL) was stirred at 80° C. for 16 h. The mixture was concentrated under reduced pressure, diluted with saturated aqueous sodium carbonate (100 mL) and extracted with EtOAc (4×80 mL). The combined organic layers were washed with brine (50 mL), dried over Na2SO4, filtered and concentrated under reduced pressure, to give the title compound as a white solid (13 g, 57%). MS (ES+) C13H10F3NO3S requires: 317. found: 318 [M+H]+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.466 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate
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Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate
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Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate

Citations

For This Compound
1
Citations
PJMEDF Alessia - i.moscow
The present invention relates to compounds and methods which may be useful as inhibitors of HIF pathway activity for the treatment or prevention of cancer and other hypoxia-mediated …
Number of citations: 0 i.moscow

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